N-Butyldiethanolamine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

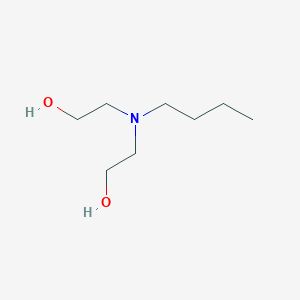

N-Butyldiethanolamine can be synthesized through the reaction of butylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:

CH3(CH2)3NH2+2CH2CH2O→CH3(CH2)3N(CH2CH2OH)2

This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

化学反応の分析

Reaction Mechanism

The synthesis can be summarized as follows:

-

Reactants : n-butylamine and ethylene oxide.

-

Conditions : The reaction is conducted under controlled temperature (typically 130–135 °C) and pressure (0–0.6 MPa), with a molar ratio of ethylene oxide to n-butylamine that affects the reaction's progress and product purity.

Yield Optimization

Research indicates that maintaining a molar ratio of ethylene oxide to n-butylamine greater than 2:1 can lead to side reactions, resulting in impurities. Conversely, ratios below this threshold may lead to incomplete reactions, forming intermediate products such as N-butylethanolamine, which can be recycled to achieve higher yields of N-butyldiethanolamine .

Chemical Reactions Involving this compound

This compound participates in several important chemical reactions, including:

Alkylation Reactions

This compound can act as a nucleophile in alkylation reactions, where it reacts with various electrophiles to form quaternary ammonium compounds. This property is useful in synthesizing surfactants and other functionalized amines.

Acid-Base Reactions

As a basic amine, this compound can react with acids to form salts. This reaction is crucial for its application in neutralizing acidic compounds in various formulations.

Reaction with Carbon Dioxide

This compound can react with carbon dioxide to form carbamate derivatives, which are valuable in the production of urea and other nitrogen-containing compounds.

Research Findings on Reaction Pathways

Recent studies have employed computational methods to explore potential reaction pathways involving this compound. These studies utilize advanced techniques such as density functional theory (DFT) to predict reaction outcomes and optimize conditions.

Computational Studies

-

Methodology : The AFIR (Activated Complexes and Intermediate Reactions) method has been utilized to simulate various reaction pathways involving this compound.

-

Findings : The computational analysis revealed that certain pathways are favored under specific conditions, allowing for the prediction of yields for different products formed during reactions with electrophiles like difluorocarbene .

Experimental Validation

Experimental results have shown that reactions predicted by computational models align closely with observed outcomes, validating the use of in silico methods for optimizing chemical processes involving this compound.

科学的研究の応用

Coordination Chemistry

Synthesis of Coordination Compounds

N-Butyldiethanolamine functions as a ligand in the synthesis of various coordination compounds. It has been utilized to create complexes with transition metals and lanthanide ions. Notable applications include:

- Copper Complexes : BDEA has been employed in the formation of mononuclear, dinuclear, and polymeric copper(II) compounds. For instance, the complex [Cu(Hbdea)₂]·2Hdnba has shown significant structural diversity and magnetic properties .

- Lanthanide Coordination Clusters : BDEA reacts with lanthanide(III) salts to form isostructural coordination clusters, which are crucial for studying magnetic interactions in materials science .

Table 1: Summary of Coordination Compounds Synthesized with this compound

| Compound Type | Example Complexes | Properties |

|---|---|---|

| Mononuclear | [Cu(Hbdea)₂]·2Hdnba | Magnetic behavior, structural diversity |

| Dinuclear | [Cu₂(μ-Hbdea)₂(N₃)₂] | Enhanced catalytic activity |

| Polymeric | [Cu₂(μ-Hbdea)₂(μ-tpa)]ₙ·2nH₂O | Formation of 1D polymeric structures |

| Tetranuclear | 3d-4f single-molecule magnets | Potential applications in quantum computing |

Tissue Clearing

Hydrophilic Tissue-Clearing Methods

BDEA has emerged as a key component in hydrophilic tissue-clearing protocols, particularly in neuroscience. Its role enhances optical clarity and imaging capabilities for biological tissues. Key findings include:

- CUBIC Protocols : BDEA is part of the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails) protocols that allow for efficient clearing of large biological specimens, including entire mouse bodies. This application facilitates three-dimensional imaging and analysis of neuronal circuits and other biological structures .

- Comparative Studies : Research indicates that BDEA-based cocktails outperform traditional clearing methods in terms of speed and efficiency, allowing for clearer imaging at subcellular levels .

Table 2: Comparison of Tissue Clearing Agents

| Agent | Application Area | Advantages |

|---|---|---|

| This compound | Neuroscience, whole-body imaging | High clarity, rapid processing |

| Glycerol | General tissue clearing | Widely used but less efficient |

| DMSO | Skin and soft tissues | Effective but slower |

Biocidal Applications

Use as a Biocide

This compound has been incorporated into formulations for personal care and home care products due to its biocidal properties. It serves as an effective antimicrobial agent against various pathogens:

- Formulations : BDEA is included in products aimed at preventing microbial growth on surfaces and skin. Its efficacy is attributed to its ability to disrupt microbial membranes .

- Case Studies : Various studies have demonstrated the effectiveness of BDEA-containing formulations in reducing bacterial load on treated surfaces compared to control groups .

作用機序

N-Butyldiethanolamine exerts its effects primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can influence various chemical and biological processes. The molecular targets include metal ions such as chromium and lanthanides, and the pathways involved are related to the formation of coordination bonds between the amine and metal centers .

類似化合物との比較

Similar Compounds

N-Methyldiethanolamine: Similar structure but with a methyl group instead of a butyl group.

N-Ethyldiethanolamine: Contains an ethyl group instead of a butyl group.

Triethanolamine: Contains three ethanolamine groups instead of two

Uniqueness

This compound is unique due to its butyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly suitable for applications requiring low vapor pressure and minimal odor .

生物活性

N-Butyldiethanolamine (BDEA) is a tertiary amine with the chemical formula CHNO. It is recognized for its applications in various fields, including coordination chemistry and as a potential reagent in biological systems. This article explores the biological activity of BDEA, highlighting its interactions, mechanisms, and implications in different research contexts.

BDEA is characterized by its hydrophilic nature due to the presence of hydroxyl groups, which enhances its solubility in water and biological fluids. Its structure allows it to participate in various chemical reactions, particularly in forming coordination complexes with transition metals.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Clear liquid |

| Solubility in Water | Soluble |

| pKa | 8.7 |

Coordination Chemistry

BDEA acts as a ligand in coordination chemistry, forming complexes with various metal ions, including chromium (Cr) and lanthanides (Ln). These complexes exhibit unique magnetic properties and catalytic activities. For instance, studies have shown that BDEA can stabilize mixed-valent coordination clusters, which are crucial for developing new materials with specific electronic properties .

Case Studies

- Copper Complexes : Research has demonstrated that BDEA can form mononuclear and dinuclear copper complexes, which have been studied for their catalytic activity in the oxidation of organic compounds. The catalytic efficiency of these complexes is attributed to the unique electronic environment created by the BDEA ligand .

- Lanthanide Complexes : BDEA's ability to coordinate with lanthanide ions has led to the synthesis of various heterometallic complexes that exhibit significant magnetic relaxation properties. These findings suggest potential applications in molecular magnetism and spintronics .

- Tissue Optical Clearing : In biological research, BDEA has been utilized as a component in tissue optical clearing agents. Its hydrophilic characteristics enhance lipid solubility and facilitate the delipidation process, improving tissue transparency for imaging applications .

The biological activity of BDEA can be attributed to several mechanisms:

- Ligand Coordination : The ability of BDEA to coordinate with metal ions alters the electronic properties of these metals, enhancing their reactivity and stability.

- Solubilization : As a hydrophilic amine, BDEA increases the solubility of lipophilic compounds in aqueous environments, which is beneficial for drug delivery systems.

- Catalytic Activity : The complexes formed with BDEA often exhibit catalytic properties that can be exploited in organic synthesis and environmental applications.

Research Findings

Recent studies have focused on the oxidation products of BDEA when treated with hydrogen peroxide, revealing a range of oxidation states that can influence its biological activity . The interaction between BDEA and various substrates has been explored to understand its potential as a reagent in organic synthesis.

Table 2: Summary of Biological Activities and Applications

| Application | Description |

|---|---|

| Coordination Chemistry | Forms stable complexes with transition metals |

| Catalysis | Catalyzes oxidation reactions |

| Tissue Optical Clearing | Enhances tissue transparency for imaging purposes |

| Drug Delivery | Improves solubility of lipophilic drugs |

特性

IUPAC Name |

2-[butyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNHOISKXMSMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044354 | |

| Record name | N-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |

| Record name | Ethanol, 2,2'-(butylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyldiethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-79-4 | |

| Record name | Butyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(butylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-butyliminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H963NLD48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for N-butyldiethanolamine?

A1: this compound has the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol. Key spectroscopic data include characteristic peaks in the infrared (IR) spectrum corresponding to O–H, N–H, and C–H stretching vibrations. [] For detailed spectroscopic analysis, refer to research articles focusing on characterization techniques employed for this compound. [, , ]

Q2: How does the structure of this compound contribute to its coordination behavior?

A2: this compound functions as a versatile N,O-chelating ligand due to the presence of both nitrogen and oxygen donor atoms. The flexible butyl chain allows for conformational adaptability, enabling it to coordinate to metal centers in various binding modes, including bridging and chelating. [, ] This versatility contributes to the formation of diverse coordination complexes with fascinating structural motifs. [, ]

Q3: How does this compound perform in aqueous environments?

A4: this compound readily dissolves in water. [] It has been utilized in the preparation of waterborne polyurethane cationomers, highlighting its compatibility with aqueous systems. [] Research on CO2 capture also utilizes its aqueous solubility, showcasing its potential in environmental applications. []

Q4: Can this compound be used in the development of catalysts?

A5: Yes, this compound has been successfully incorporated into the design of copper(II) coordination compounds that exhibit promising catalytic activity in C–H functionalization reactions. [, ] For instance, these copper(II) complexes efficiently catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as the oxidant. [, ]

Q5: How does this compound contribute to the catalytic activity of copper(II) complexes in C–H functionalization reactions?

A6: The N,O-chelating ability of this compound plays a crucial role in stabilizing the copper(II) centers and influencing their electronic properties. [] This coordination environment contributes to the activation of copper(II) towards the oxidation of hydrocarbons, enabling efficient C–H bond activation and subsequent functionalization. []

Q6: Have computational methods been employed to study this compound and its complexes?

A7: Yes, density functional theory (DFT) calculations have been used to understand the electronic structure, magnetic properties, and exchange coupling interactions in this compound-containing metal complexes. [, , , , ] For example, DFT studies on copper(II) dimers bridged by this compound revealed valuable insights into their magnetic behavior. [, , ]

Q7: What is the significance of using computational methods in studying this compound?

A8: Computational approaches provide valuable insights into the electronic and magnetic properties of this compound and its metal complexes, which can be challenging to elucidate solely through experimental techniques. These methods aid in understanding structure-property relationships, guiding the design of new materials with tailored properties. [, , , , ]

Q8: How do modifications in the alkyl chain of N-substituted diethanolamines influence the magnetic properties of their metal complexes?

A9: Studies on a series of heterometallic Mn(III)-Ln(III) complexes revealed that altering the alkyl chain length in N-substituted diethanolamines can influence the magnetic relaxation dynamics. For instance, replacing this compound with N-methyldiethanolamine in a {Co(III)2Dy(III)2} complex resulted in a change in the anisotropy barrier and, consequently, the single-molecule magnet behavior. []

Q9: What is the effect of modifying the amino group in this compound on the photopolymerization efficiency of polymeric benzophenone photoinitiators?

A10: Research on polymeric benzophenone photoinitiators containing this compound as a coinitiator amine showed that the structure of the amine significantly impacted photopolymerization efficiency. [] this compound proved more efficient in initiating the polymerization of certain monomers compared to N-phenyldiethanolamine. This highlights the structure-activity relationship, where subtle changes in the amine moiety influence its interaction with other components during polymerization. []

Q10: How can the stability of this compound-containing formulations be improved?

A11: While specific formulation strategies for this compound are not extensively discussed in the provided research, general approaches to enhance stability include optimizing pH, adding antioxidants, and selecting appropriate packaging materials. Further research focusing on the compound's stability under various conditions and developing tailored formulation strategies could be beneficial. [, ]

Q11: What is known about the environmental impact and degradation of this compound?

A12: The provided research predominantly focuses on the synthesis, characterization, and applications of this compound and its derivatives. Limited information is available regarding its environmental impact and degradation pathways. Further investigations are necessary to evaluate its ecotoxicological effects and develop appropriate waste management strategies. []

Q12: Are there alternative compounds to this compound for specific applications?

A13: Yes, various N-substituted diethanolamines, such as N-methyldiethanolamine, N-ethyldiethanolamine, and triethanolamine, have been explored in similar applications as this compound. The choice of the most suitable compound depends on the specific requirements of the application, considering factors like solubility, reactivity, and desired properties. [, , , ]

Q13: What are the future directions for research on this compound?

A13: Future research could explore the following:

- Expanding the applications of this compound-based catalysts in organic synthesis, particularly in C–H functionalization reactions. [, ]

- Developing a deeper understanding of the structure-activity relationships in this compound derivatives to design compounds with improved catalytic activity, selectivity, and stability. [, ]

- Investigating the potential of this compound in CO2 capture and other environmental applications. []

- Conducting comprehensive toxicological and ecotoxicological studies to assess the safety profile and environmental impact of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。